molecular formula C15H23N3 B099470 N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine CAS No. 19176-75-1

N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine

Cat. No. B099470
CAS RN: 19176-75-1
M. Wt: 245.36 g/mol
InChI Key: HAKYDWPOYCYRCN-UHFFFAOYSA-N
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Description

N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine, commonly referred to as HMT, is a compound that has been extensively studied for its potential applications in scientific research. HMT is a tertiary amine that is structurally similar to other commonly used amine compounds such as triethylamine and diisopropylamine. However, HMT has unique properties that make it an attractive compound for use in a variety of research applications.

Mechanism Of Action

The exact mechanism of action of HMT is not well understood, but it is believed to function as a Lewis base due to the presence of the tertiary amine functional group. HMT has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of HMT. However, studies have shown that HMT is not toxic to mammalian cells at concentrations up to 1 mM and does not induce significant changes in cellular morphology or viability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HMT in scientific research is its ability to form stable complexes with metal ions, making it a useful reagent in coordination chemistry and organic synthesis reactions. HMT is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using HMT is its potential to form explosive peroxides when exposed to air and light, which can pose a safety hazard in the laboratory.

Future Directions

There are several potential future directions for research on HMT. One area of interest is the development of new synthetic methods for HMT that are more efficient and environmentally friendly. Another area of research is the investigation of HMT as a potential catalyst for organic reactions, particularly in the area of asymmetric synthesis. Additionally, further studies on the biochemical and physiological effects of HMT could provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

HMT can be synthesized through a variety of methods, including the reaction of 3-phenylpropyne with hexamethylphosphoramide in the presence of a base such as potassium hydroxide. Other methods for synthesizing HMT have been reported in the literature, including the reaction of 3-phenylpropyne with trimethylsilyl azide and the reaction of 1,1,1-trimethylhydrazinium iodide with 3-phenylpropyne.

Scientific Research Applications

HMT has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of functionalized polymers, and as a stabilizer for radical intermediates. HMT has also been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

properties

CAS RN

19176-75-1

Product Name

N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-N,1-N,1-N',1-N',1-N",1-N"-hexamethyl-3-phenylprop-2-yne-1,1,1-triamine

InChI

InChI=1S/C15H23N3/c1-16(2)15(17(3)4,18(5)6)13-12-14-10-8-7-9-11-14/h7-11H,1-6H3

InChI Key

HAKYDWPOYCYRCN-UHFFFAOYSA-N

SMILES

CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C

Canonical SMILES

CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C

synonyms

3,3,3-Tris(dimethylamino)-1-phenyl-1-propyne

Origin of Product

United States

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